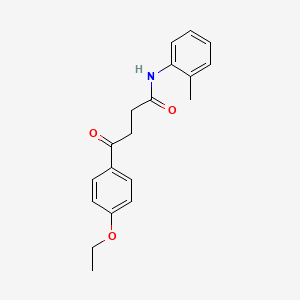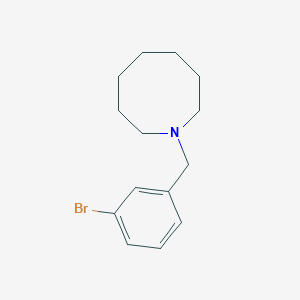
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities and pharmacological properties.
科学的研究の応用
MPB has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, MPB has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. For instance, MPB has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells, leading to reduced tumor growth and metastasis.
In neuroprotection, MPB has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB achieves this by modulating the activity of various enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B.
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. MPB has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes MPB a potential candidate for the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of MPB involves its binding to specific target molecules, such as enzymes, receptors, and ion channels. MPB achieves this by forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the target molecule, leading to a change in its activity or conformation. For instance, MPB has been shown to bind to the active site of carbonic anhydrase IX, leading to the inhibition of its enzymatic activity.
Biochemical and Physiological Effects
MPB has been shown to have diverse biochemical and physiological effects, depending on the target molecule and the cellular context. For instance, MPB has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. In neuroprotection, MPB has been shown to reduce oxidative stress and inflammation, improve synaptic plasticity, and enhance cognitive function. In inflammation, MPB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
MPB has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. MPB is also commercially available from several chemical suppliers, making it easily accessible for researchers. However, MPB has some limitations, such as its relatively high cost, toxicity at high concentrations, and potential interference with other cellular processes due to its promiscuous binding to multiple targets.
将来の方向性
For research on MPB include the identification of new target molecules and the development of more potent and selective derivatives.
合成法
The synthesis of MPB involves the reaction between 4-phenoxybenzenesulfonyl chloride and 4-methyl-2-pyridinylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of MPB as a white crystalline solid. The yield of MPB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and concentration of reactants.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-11-12-19-18(13-14)20-24(21,22)17-9-7-16(8-10-17)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWAYPWBTUUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)

![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)